molecular formula C19H21ClN4O2 B2432328 N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034474-28-5

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2432328
CAS No.: 2034474-28-5
M. Wt: 372.85
InChI Key: TVMKVINHCUYGFQ-UHFFFAOYSA-N
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Description

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C19H21ClN4O2 and its molecular weight is 372.85. The purity is usually 95%.
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Properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O2/c1-11-21-16-7-2-12(8-17(16)22-11)19(26)23-14-9-18(25)24(10-14)15-5-3-13(20)4-6-15/h3-6,12,14H,2,7-10H2,1H3,(H,21,22)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMKVINHCUYGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • 4-Chlorophenyl Group : Contributes to the lipophilicity and biological activity.
  • Pyrrolidinone Ring : Implicated in various interactions with biological targets.
  • Benzo[d]imidazole Core : Known for its diverse pharmacological properties.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Binding : It may interact with specific receptors to modulate signaling pathways related to cell survival and apoptosis.
  • Induction of Apoptosis : Evidence suggests that it can induce programmed cell death in cancer cells through various pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance:

  • Cytotoxicity Testing : The compound was evaluated against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay. The results indicated significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) .
Cell LineIC50 (µg/mL)Comparison with 5-FU (IC50 = 6.80 µg/mL)
MCF-72.32More potent
HepG23.13More potent

Enzyme Inhibition Studies

In addition to its anticancer properties, the compound has shown promise as an enzyme inhibitor:

  • Acetylcholinesterase Inhibition : Exhibited moderate to strong inhibitory activity against acetylcholinesterase, which is crucial for neurotransmission and has implications in neurodegenerative diseases .
  • Urease Inhibition : Demonstrated significant urease inhibitory activity, suggesting potential applications in treating infections caused by urease-producing bacteria .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds featuring similar structural motifs:

  • Thiadiazole Derivatives : A study on 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives indicated that modifications to the aryl group led to enhanced cytotoxicity against MCF-7 and HepG2 cells .
  • Structure-Activity Relationship (SAR) : Variations in substituents on the benzimidazole core were found to significantly affect biological activity, highlighting the importance of structural modifications in drug design .

Scientific Research Applications

Structural Characteristics

The compound features a benzo[d]imidazole core, a pyrrolidine ring, and a chlorophenyl group. These structural elements contribute to its potential interactions with biological targets. The presence of multiple functional groups also allows for various synthetic modifications to enhance its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds similar to N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide exhibit significant antimicrobial activities. For instance, derivatives containing benzimidazole moieties have been evaluated for their effectiveness against various bacterial strains. In vitro studies have demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Anticancer Properties

The compound's structural features position it as a candidate for anticancer drug development. Studies have shown that benzimidazole derivatives possess cytotoxic effects against several cancer cell lines. For example, certain derivatives have demonstrated significant growth inhibition percentages against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) . The mechanism of action is believed to involve the induction of apoptosis and inhibition of critical cellular pathways involved in tumor growth.

Neuroprotective Effects

The pyrrolidine ring in the compound suggests potential neuroprotective properties. Research into similar compounds indicates that they may exert protective effects on neuronal cells by modulating neurotransmitter levels and reducing oxidative stress. This opens avenues for exploring their use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Study 1: Antimicrobial Evaluation

A study evaluated a series of benzimidazole derivatives for their antimicrobial activity. Among the tested compounds, those structurally related to this compound exhibited significant inhibition against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were determined, showcasing the compound's potential as an antitubercular agent .

Study 2: Anticancer Activity Assessment

In another investigation focusing on anticancer properties, several derivatives were synthesized and tested against different cancer cell lines. The results indicated that specific modifications to the benzimidazole structure enhanced cytotoxicity. The study concluded that this compound could be further developed as a promising anticancer drug candidate .

Q & A

Q. What synthetic routes are optimal for preparing N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide?

The compound can be synthesized via multi-step procedures involving carboxamide coupling. For example, a palladium-catalyzed hydrogenation step (using 10% Pd/C) under a hydrogen atmosphere efficiently reduces intermediates, as demonstrated in analogous pyrrolidine-benzimidazole syntheses. Reaction conditions (e.g., 50°C for 5 hours) and purification methods (e.g., recrystallization in ethanol) are critical for yield optimization .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Use a combination of analytical techniques:

  • HPLC for purity assessment (>98% by area normalization).
  • FTIR to confirm functional groups (e.g., C=O stretch at ~1689 cm⁻¹ for amides, C-N stretches at ~1151 cm⁻¹) .
  • NMR (¹H and ¹³C) to verify regiochemistry and stereochemistry. For example, methyl groups in the tetrahydrobenzimidazole core appear as singlets at δ 2.1–2.4 ppm .

Q. What solvent systems are suitable for solubility testing of this compound?

Based on structurally related imidazole-carboxamides, test polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 4–8). Limited solubility in non-polar solvents (e.g., hexane) is expected due to the carboxamide and aromatic groups .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Conduct accelerated stability studies:

  • Store aliquots at -20°C, 4°C, and 25°C with controlled humidity (40–75% RH).
  • Monitor degradation via HPLC at intervals (e.g., 1, 3, 6 months).
  • Stability in solution (e.g., DMSO stock) should be assessed for precipitation or spectral shifts .

Advanced Research Questions

Q. What strategies resolve contradictions in enzyme inhibition data across structural analogs?

For analogs with divergent bioactivities (e.g., varying IC₅₀ values despite similar substituents):

  • Perform molecular docking to compare binding modes (e.g., using AutoDock Vina).
  • Validate with site-directed mutagenesis of target residues (e.g., catalytic serine in elastase).
  • Analyze steric/electronic effects via QSAR modeling .

Q. How can molecular docking guide the design of derivatives with enhanced target selectivity?

  • Use crystal structures of the target enzyme (e.g., human neutrophil elastase, PDB ID: 1H1B) to model compound interactions.
  • Prioritize substituents that form hydrogen bonds (e.g., carboxamide with Arg223) or hydrophobic contacts (e.g., 4-chlorophenyl with Phe192).
  • Validate predictions with free-energy perturbation (FEP) simulations .

Q. What in vitro assays are recommended for evaluating metabolic stability?

  • Liver microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH, then quantify parent compound via LC-MS/MS.
  • Monitor CYP450 isoform interactions (e.g., CYP3A4 inhibition assays) to predict drug-drug interactions .

Q. How can researchers address discrepancies between in vitro and cellular activity data?

  • Evaluate membrane permeability using Caco-2 cell monolayers .
  • Test for efflux pump involvement (e.g., P-gp inhibition with verapamil).
  • Measure intracellular concentrations via LC-MS to correlate with target engagement .

Methodological Guidelines

Q. What statistical approaches are robust for analyzing dose-response relationships?

  • Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Report confidence intervals (95% CI) for reproducibility .

Q. How should crystallographic data be interpreted to confirm molecular conformation?

  • Analyze X-ray diffraction data (e.g., CCDC entries) for bond angles, torsion angles, and packing interactions.
  • Compare experimental structures with DFT-optimized geometries to assess conformational flexibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.